Emadine

Beschreibung

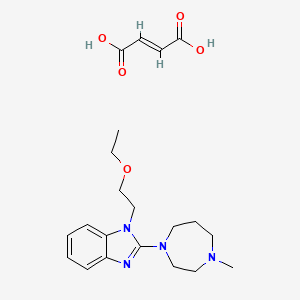

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

690625-90-2 |

|---|---|

Molekularformel |

C21H30N4O5 |

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |

InChI |

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

FGFODSDYSQTNOS-WLHGVMLRSA-N |

Isomerische SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

emedastine difumarate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Emedastine (B1214569) Difumarate

Abstract

Emedastine is a second-generation antihistamine distinguished by its high potency and selectivity as a histamine (B1213489) H1 receptor antagonist.[1] Primarily formulated as emedastine difumarate for ophthalmic administration, it is indicated for the management of allergic conjunctivitis.[2] Its therapeutic efficacy is rooted in a multifaceted mechanism of action, dominated by the competitive and reversible blockade of the H1 receptor, which in turn inhibits the canonical downstream signaling cascade responsible for allergic symptoms.[1][3] Additionally, emedastine exhibits secondary anti-allergic properties, including the stabilization of mast cells by modulating calcium ion flux and the inhibition of inflammatory mediator release.[4][5] This guide provides a detailed examination of emedastine's molecular interactions, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its pharmacodynamic profile.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action for emedastine is its selective, reversible, and competitive antagonism of the histamine H1 receptor.[3][6] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding with histamine, initiates an intracellular signaling cascade responsible for the classic symptoms of an allergic reaction.[7] Emedastine binds to the H1 receptor with high affinity, thereby preventing histamine from binding and activating the receptor.[1][3] This blockade effectively mitigates the downstream effects of histamine, such as increased vascular permeability, itching, and smooth muscle contraction.[8] In vivo studies have demonstrated a concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration of emedastine.[2][6]

Receptor Binding Affinity and Selectivity

Emedastine's therapeutic utility is underscored by its remarkably high affinity and selectivity for the H1 receptor compared to the H2 and H3 subtypes.[9] This selectivity minimizes off-target effects and contributes to a favorable safety profile. Radioligand binding assays have been employed to quantify the dissociation constants (Ki) of emedastine for various histamine receptors. The data consistently show that emedastine's affinity for the H1 receptor is several thousand-fold higher than for H2 and H3 receptors.[9] Furthermore, at concentrations up to 10 µM, emedastine shows negligible interaction with adrenergic (α1, α2, β), dopaminergic (D1, D2), and serotonergic (5-HT1, 5-HT2) receptors.[2][6][10][11]

| Receptor | Dissociation Constant (Ki) in nM | Reference |

| Histamine H1 | 1.3 | [2][9][11][12] |

| Histamine H2 | 49,067 | [2][9][11][12] |

| Histamine H3 | 12,430 | [2][9][11][12] |

| Table 1: Receptor Binding Affinity of Emedastine. |

H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[7] Activation by histamine leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with an allergic reaction. Emedastine, by blocking the initial histamine-receptor interaction, prevents the activation of this entire pathway.[9]

Secondary Mechanisms of Action

Beyond its primary role as an H1 antagonist, emedastine possesses other anti-allergic properties that contribute to its efficacy.

Mast Cell Stabilization

Emedastine has been shown to stabilize mast cells by interfering with the release of histamine and other pro-inflammatory mediators.[1][3] The degranulation of mast cells, a critical event in the allergic cascade, is a calcium-dependent process. Studies on rat peritoneal mast cells indicate that emedastine inhibits histamine release by preventing both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores.[5][13] This effect is observed at concentrations as low as 10⁻¹¹ M.[5]

Anti-inflammatory Effects

Emedastine also demonstrates broader anti-inflammatory activity. It has been shown to inhibit the histamine-induced secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF), from human conjunctival epithelial cells in a dose-dependent manner.[4] Furthermore, recent studies suggest emedastine can inhibit the differentiation of Th1 and Th2 cells mediated by mast cells, which may reduce skin inflammation in atopic dermatitis.[14] It has also been found to diminish histamine-induced collagen synthesis in dermal fibroblasts, suggesting a potential role in preventing tissue remodeling in chronic allergic conditions.[15][16]

Experimental Protocols

The characterization of emedastine's mechanism of action relies on a suite of well-defined in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It is a competitive inhibition assay that measures the ability of an unlabeled compound (emedastine) to displace a radiolabeled ligand from the receptor.[9][17]

Methodology:

-

Receptor Preparation: Membranes from cells or tissues expressing the target histamine receptor (e.g., rodent brain) are isolated and prepared.[9]

-

Incubation: A constant concentration of a specific radiolabeled ligand (e.g., [³H]pyrilamine for H1 receptors) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled emedastine.[9]

-

Separation: The reaction is terminated, and the mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound ligand passes through.[17]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.[17]

-

Data Analysis: The concentration of emedastine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.[9]

In Vitro Mast Cell Stabilization Assay

This assay quantifies the ability of a compound to inhibit the release of inflammatory mediators (e.g., histamine) from activated mast cells.[18]

Methodology:

-

Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneum, and purified using density gradient centrifugation.[5][18]

-

Sensitization (for IgE-mediated degranulation): The purified mast cells are sensitized by incubating them overnight with IgE.[18]

-

Drug Incubation: The cells are washed and pre-incubated with various concentrations of emedastine or a vehicle control for 15-30 minutes at 37°C.[18]

-

Degranulation Induction: Degranulation is triggered by adding an appropriate stimulus. This can be an antigen (for IgE-sensitized cells) or a non-immunological secretagogue like substance P or compound 48/80.[5][18]

-

Mediator Quantification: After incubation, the reaction is stopped, and the cells are pelleted. The amount of histamine released into the supernatant is measured using a sensitive method like ELISA or fluorometric assay.[18]

-

Data Analysis: The percentage inhibition of histamine release is calculated for each emedastine concentration relative to the control, and an IC50 value is determined.

Conclusion

The mechanism of action of emedastine difumarate is well-characterized and robust, centering on its function as a highly potent and selective histamine H1 receptor antagonist.[9] This primary action is complemented by secondary anti-allergic effects, including the stabilization of mast cells and the inhibition of pro-inflammatory cytokine release.[4][5] The combination of high receptor affinity, excellent selectivity, and a multi-faceted anti-allergic profile establishes emedastine as an effective agent for the targeted treatment of allergic conjunctivitis. The experimental protocols detailed herein provide the foundational methodologies for the continued investigation and development of novel antihistaminic and anti-allergic therapeutics.

References

- 1. Emedastine | Histamine Receptor | TargetMol [targetmol.com]

- 2. drugs.com [drugs.com]

- 3. Emedastine Difumarate | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clinician.com [clinician.com]

- 5. Inhibitory effects of emedastine difumarate on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Emedastine-13C-d3 (fumarate) - Biochemicals - CAT N°: 33378 [bertin-bioreagent.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Emedastine difumarate: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emedastine difumarate inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Pharmacokinetics of Emedastine Difumarate in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of emedastine (B1214569) difumarate in humans, a potent and selective histamine (B1213489) H1 receptor antagonist. The information compiled herein is intended to support research, development, and clinical application of this compound by presenting key pharmacokinetic data, detailed experimental methodologies, and relevant metabolic pathways.

Pharmacokinetic Profile

Emedastine difumarate exhibits distinct pharmacokinetic profiles depending on the route of administration, with oral delivery leading to systemic exposure and ophthalmic application resulting in primarily local effects with low systemic absorption.

Following oral administration, emedastine is well-absorbed from the gastrointestinal tract.[1] The pharmacokinetic parameters are generally linear over a dose range of 0.5 to 4 mg.[2]

Table 1: Pharmacokinetic Parameters of Emedastine Following Oral Administration in Healthy Volunteers

| Parameter | Value | Dosing Regimen | Study Population | Source |

| Cmax | Significantly higher in patients with renal impairment | 2 mg BID (single and multiple doses) | 6 healthy volunteers, 17 patients with renal impairment | [3] |

| AUC₀₋₂₄ (Day 1) | 34.49 ± 24.07 ng·h/mL | 4 mg QD | Healthy Volunteers | [4] |

| AUC₀₋₂₄ (Day 5) | 47.05 ± 36.12 ng·h/mL | 4 mg QD | Healthy Volunteers | [4] |

| AUC₀₋₂₄ (Day 1) | 29.75 ± 19.92 ng·h/mL | 2 mg BID | Healthy Volunteers | [4] |

| AUC₀₋₂₄ (Day 5) | 46.13 ± 38.50 ng·h/mL | 2 mg BID | Healthy Volunteers | [4] |

| Tmax | Not statistically different between healthy volunteers and patients with renal impairment | 2 mg BID | 6 healthy volunteers, 17 patients with renal impairment | [3] |

| Terminal Disposition Half-life | 3-4 hours | Single dose | Healthy Volunteers | [2][5] |

| Terminal Disposition Half-life | Significantly higher in patients with renal impairment | 2 mg BID (single and multiple doses) | 6 healthy volunteers, 17 patients with renal impairment | [3] |

| Apparent Volume of Disposition | Not statistically different between healthy volunteers and patients with renal impairment | 2 mg BID | 6 healthy volunteers, 17 patients with renal impairment | [3] |

| Mean Residence Time | Significantly higher in patients with renal impairment | 2 mg BID (single and multiple doses) | 6 healthy volunteers, 17 patients with renal impairment | [3] |

Note: QD = once daily, BID = twice daily.

Systemic exposure to emedastine following topical ocular administration is low. In a study with a 0.05% ophthalmic solution administered twice daily for 15 days, plasma concentrations were generally below the limit of quantification (0.3 ng/mL).[5] When quantifiable, the concentrations ranged from 0.30 to 0.49 ng/mL.[5]

Table 2: Pharmacokinetic Parameters of Emedastine Following Ophthalmic Administration in Humans

| Parameter | Value | Dosing Regimen | Study Population | Source |

| Plasma Concentration | Generally < 0.3 ng/mL (LOQ) | 0.05% solution BID for 15 days | 10 healthy volunteers | [5] |

| Quantifiable Plasma Concentration Range | 0.30 - 0.49 ng/mL | 0.05% solution BID for 15 days | 10 healthy volunteers | [5] |

| Maximum Plasma Concentration | Similar to a 0.5 mg oral dose (approx. 0.74 ng/mL) | 0.5% solution BID for 15 days | Not specified | [6] |

Distribution

Emedastine exhibits protein binding in human plasma. Studies have shown that approximately 65% of emedastine is bound to plasma proteins at a concentration of 30 ng/mL, which is significantly higher than the plasma levels observed after ophthalmic dosing.[2] The primary binding protein has been identified as α₁-acid glycoprotein.[2]

Metabolism

Emedastine undergoes hepatic metabolism, primarily through oxidation.[7] The major metabolites identified are 5-hydroxyemedastine and 6-hydroxyemedastine.[5][7] Other minor metabolites include the 5'-oxoanalogs of these hydroxylated forms and an N-oxide derivative.[5][7]

Excretion

Following oral administration, approximately 44% of the dose is recovered in the urine over 24 hours.[5] However, only a small fraction, about 3.6% of the dose, is excreted as the unchanged parent drug.[5] The primary metabolites, 5- and 6-hydroxyemedastine, are excreted in the urine in both their free and conjugated forms.[5] A mass balance study indicated that 94.2% of the radioactivity from a radiolabeled dose was eliminated via the kidneys.[1]

Experimental Protocols

The quantification of emedastine in human plasma is crucial for pharmacokinetic studies and is typically performed using sensitive and selective methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A common method for the determination of emedastine in human plasma involves LC-MS/MS.[8][9]

Protocol Outline:

-

Sample Preparation:

-

To 100 µL of a human plasma sample, add 25 µL of an internal standard working solution (e.g., Emedastine-13C-d3, 10 ng/mL).[8]

-

Vortex the sample for 10 seconds.[8]

-

Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[8]

-

Vortex for 30 seconds.[8]

-

Centrifuge the sample at 10,000 x g for 5 minutes.[8]

-

Transfer the supernatant to a clean tube.[8]

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297) and vortexing for 1 minute.[8]

-

Centrifuge at 10,000 x g for 5 minutes.[8]

-

Transfer the upper organic layer to a new tube.[8]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dried residue in 100 µL of the mobile phase.[8]

-

-

Chromatographic Conditions:

-

HPLC Column: Phenomenex Luna 5u CN 100A (150 x 2.0-mm i.d.).[9]

-

Mobile Phase: Methanol-water (containing 20 mM ammonium (B1175870) acetate, pH 4.0) (80:20, v/v).[9]

-

Injection Volume: 10 µL.[9]

-

-

Mass Spectrometric Detection:

-

Quantification:

Visualizations

Caption: Workflow for the quantification of emedastine in human plasma.

Caption: Proposed metabolic pathway of emedastine in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pharmacokinetics of emedastine difumarate, a new anti-histaminic agent in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of the novel H1-receptor antagonist emedastine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of emedastine difumarate in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

emedastine difumarate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emedastine (B1214569) difumarate is a second-generation antihistamine distinguished by its high affinity and selectivity as a histamine (B1213489) H1 receptor antagonist.[1][2] Primarily formulated as a 0.05% ophthalmic solution for the topical treatment of allergic conjunctivitis, it provides rapid relief from symptoms such as itching, redness, and swelling.[3][4] This technical guide offers a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of emedastine difumarate. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows to support advanced research and drug development activities.

Chemical Structure and Identifiers

Emedastine is a benzimidazole (B57391) derivative.[5] The active moiety, emedastine, is formulated as a difumarate salt to enhance its stability and solubility.[1][6]

Chemical Structure of Emedastine Difumarate: (Image of the chemical structure of emedastine difumarate would be placed here in a final document)

| Identifier | Emedastine (Active Moiety) | Emedastine Difumarate (Salt Form) |

| IUPAC Name | 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole[6] | bis((E)-but-2-enedioic acid);1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |

| CAS Number | 87233-61-2 | 87233-62-3 |

| Molecular Formula | C₁₇H₂₆N₄O | C₂₅H₃₄N₄O₉ |

| Synonyms | Emadine, KG-2413[6] | This compound, Rapimine, AL-3432A, KB-2413 |

Physicochemical and Pharmacological Properties

The physicochemical properties of emedastine difumarate are crucial for its formulation and therapeutic efficacy. As a selective H1-receptor antagonist, its pharmacological activity is highly specific.

Physicochemical Data

| Property | Value | Notes | Reference(s) |

| Molecular Weight | 534.56 g/mol | Difumarate Salt | |

| Melting Point | 148-151 °C | Crystalline solid from ethanol | |

| Appearance | White, crystalline, fine powder | [1] | |

| Solubility | Soluble in water, sparingly soluble in anhydrous ethanol, very slightly soluble in acetone. | Difumarate Salt | [1] |

| LogP (Octanol/Water) | 2.6 | Emedastine base | [6] |

| pKa (Strongest Basic) | 8.66 | Emedastine base | [1] |

Pharmacological Data

| Parameter | Value | Receptor | Notes | Reference(s) |

| Binding Affinity (Ki) | 1.3 nM | Histamine H1 | Demonstrates high selectivity for the H1 receptor. | [1][5] |

| Binding Affinity (Ki) | 49,067 nM | Histamine H2 | Low affinity, indicating high H1 selectivity. | [1] |

| Binding Affinity (Ki) | 12,430 nM | Histamine H3 | Low affinity, indicating high H1 selectivity. | [1] |

Mechanism of Action

Emedastine is a potent and selective histamine H1 receptor antagonist.[3] Its mechanism of action involves two primary pathways:

-

H1 Receptor Blockade : Histamine H1 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins. Upon activation by histamine, they initiate a signaling cascade that leads to the symptoms of an allergic reaction. Emedastine competitively and reversibly binds to these receptors, preventing histamine from activating them and thereby blocking the downstream signaling that causes symptoms like itching and vasodilation.[2] Emedastine appears to have negligible effects on adrenergic, dopaminergic, and serotonin (B10506) receptors.[1][2]

-

Mast Cell Stabilization : Beyond receptor antagonism, emedastine has been shown to inhibit the release of histamine from mast cells. It interferes with mediator release by inhibiting calcium ion influx across the mast cell membrane and inhibiting the release of calcium from intracellular stores.[2] This dual action—blocking the effects of already-released histamine and preventing the release of more—contributes to its efficacy in managing allergic responses.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quality control of emedastine difumarate.

Synthesis of Emedastine Difumarate

An improved synthetic process for emedastine difumarate involves the optimization of two key intermediates: 2-chloro-1-(2-ethoxyethyl) benzimidazole and emedastine. The use of a phase transfer catalyst enhances reaction efficiency and yields. This method avoids the use of water and significantly improves the yields of the key intermediates to 67.9% and 74.9%, respectively. The final product structure is confirmed through IR, 1H NMR, 13C NMR, MS, elemental analysis, and other analytical techniques.

Densitometric TLC for Quantitative Analysis

This protocol describes a validated stability-indicating densitometric thin-layer chromatography (TLC) method for the quantitative determination of emedastine difumarate.

-

Principle : The method relies on the chromatographic separation of emedastine difumarate on a TLC plate, followed by densitometric quantification. The intensity of light reflected from the analyte spot is proportional to its concentration.

-

Materials and Reagents :

-

Emedastine difumarate reference standard

-

Methanol (B129727) (AR grade)

-

10% Ammonia solution

-

TLC plates: Pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm)

-

-

Chromatographic Conditions :

-

Stationary Phase : TLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase : Methanol - 10% Ammonia (9.5:0.5, v/v).

-

Chamber Saturation : 30 minutes.

-

Development Distance : 8 cm.

-

Detection Wavelength : 283 nm.

-

-

Procedure :

-

Standard Preparation : Accurately prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

-

Sample Preparation : Prepare sample solutions (e.g., ophthalmic preparations) in methanol.

-

Application : Apply standard and sample solutions as bands onto the TLC plate.

-

Development : Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

-

Drying : Remove the plate and dry it in a current of warm air.

-

Analysis : Scan the dried plate in a densitometer at 283 nm. Record the peak areas.

-

Quantification : Construct a calibration curve by plotting peak area versus concentration of the standard solutions and determine the sample concentration from this curve.

-

Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is used for accurate melting point determination.

-

Instrumentation : Shimadzu-DSC 50 or equivalent.

-

Sample Preparation : Approximately 2 mg of the sample is weighed and packed into a platinum pan.

-

Calibration : The instrument is calibrated with a standard reference like indium (99.9%).

-

Experimental Conditions : The sample is heated at a rate of 2°C/minute up to 300°C in a dynamic nitrogen atmosphere (flow rate: 30 mL/min).

-

Data Analysis : The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram.

Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound.

-

Procedure :

-

Add an excess amount of emedastine difumarate to vials containing aqueous media of different physiological pH values.

-

Seal and agitate the vials in a constant temperature water bath (e.g., 37°C) for 24-48 hours to reach equilibrium.

-

Allow undissolved solids to sediment.

-

Filter an aliquot of the supernatant through a 0.45 µm membrane filter.

-

Determine the concentration of emedastine in the filtrate using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each pH condition.

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).[1]

-

Instrumentation : A calibrated potentiometer with a pH electrode.[1]

-

Sample Preparation : Prepare a solution of emedastine in water or a co-solvent at a known concentration (e.g., 1 mM), maintaining ionic strength with a background electrolyte (e.g., 0.15 M KCl).[1]

-

Titration : Titrate the solution with a standardized strong acid or base, monitoring and recording the pH after each addition of the titrant.[1]

-

Data Analysis : Generate a titration curve by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[1]

Conclusion

Emedastine difumarate is a well-characterized, highly selective histamine H1 receptor antagonist with a dual mechanism of action that makes it an effective agent for the treatment of allergic conjunctivitis. The data and protocols presented in this guide provide a robust technical foundation for professionals engaged in the research, development, and quality control of this important pharmaceutical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Emedastine Difumarate | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102018680A - Emedastine difumarate sustained release tablets and preparation method thereof - Google Patents [patents.google.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Improved Synthetic Method and Characterization of Emedastine Difumarate [yyhx.ciac.jl.cn]

- 6. EMEDASTINE (PD009817, KBUZBQVCBVDWKX-UHFFFAOYSA-N) [probes-drugs.org]

In Vitro Metabolism of Emedastine Difumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of emedastine (B1214569) difumarate, a potent H1-antihistamine. This document details the metabolic pathways, enzymatic processes, and experimental protocols relevant to the preclinical assessment of this compound. The information is intended to support researchers and professionals in drug development in understanding the metabolic fate of emedastine.

Introduction to Emedastine Metabolism

Emedastine difumarate undergoes hepatic metabolism primarily through oxidation, leading to the formation of several metabolites. The main metabolic pathways involve hydroxylation and N-demethylation of the emedastine molecule. Understanding these transformations is crucial for characterizing the drug's pharmacokinetic profile and assessing potential drug-drug interactions.

Primary Metabolic Pathways and Metabolites

In vitro studies using liver preparations have identified the primary metabolic pathways for emedastine. The key biotransformations are:

-

Hydroxylation: The addition of a hydroxyl group to the emedastine structure is a major metabolic route. This results in the formation of 5-hydroxyemedastine and 6-hydroxyemedastine.

-

N-Oxidation: The formation of an N-oxide metabolite is another observed pathway.

-

N-Demethylation: The removal of a methyl group from the diazepine (B8756704) ring is a less prominent, but still significant, metabolic reaction.

The primary metabolites identified are:

-

5-hydroxyemedastine

-

6-hydroxyemedastine

-

Emedastine N-oxide

Minor metabolites, including 5'-oxoanalogs of the hydroxylated metabolites, have also been detected.

Enzymes Involved in Emedastine Metabolism

The metabolism of emedastine is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes . While specific reaction phenotyping for emedastine is not extensively published, data from analogous antihistamines and general drug metabolism principles point towards the involvement of CYP3A4 and CYP2D6 as key isozymes in its oxidative metabolism.

Quantitative Analysis of In Vitro Metabolism

An in vitro study comparing the metabolism of emedastine in liver 9000 x g supernatant from rats and guinea pigs revealed species-specific differences in the activities of hydroxylase, N-oxidase, and N-demethylase.[1]

Table 1: Interspecies Comparison of Emedastine Metabolic Activities

| Metabolic Activity | Rat Liver S9 | Guinea Pig Liver S9 |

| Hydroxylase | Activity Detected | Activity Detected |

| N-Oxidase | Activity Detected | Activity Detected |

| N-Demethylase | Activity Detected | Activity Detected |

Note: This table summarizes the findings of a comparative in vitro study. Specific quantitative values were not provided in the available abstract.[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments in the study of in vitro emedastine metabolism, based on established protocols for drug metabolism assays.

In Vitro Metabolism using Liver S9 Fraction

This protocol is designed to assess the overall hepatic phase I and phase II metabolism of emedastine.

Materials:

-

Emedastine difumarate

-

Rat or guinea pig liver S9 fraction (commercially available or prepared in-house)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of emedastine difumarate in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine the liver S9 fraction, phosphate buffer, and the NADPH regenerating system.

-

To assess phase II metabolism, supplement the mixture with UDPGA and PAPS.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the emedastine difumarate stock solution to achieve the desired final concentration.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of emedastine and its metabolites using a validated LC-MS/MS method.

Cytochrome P450 Reaction Phenotyping

This protocol aims to identify the specific CYP isozymes responsible for emedastine metabolism.

Materials:

-

Emedastine difumarate

-

Human liver microsomes (pooled)

-

Recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19)

-

NADPH

-

Specific chemical inhibitors for CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

Internal standard

Procedure:

-

Incubation with Recombinant CYPs:

-

Incubate emedastine with individual recombinant CYP isozymes in the presence of NADPH.

-

Follow a similar incubation and termination procedure as described in section 5.1.

-

Analyze the formation of metabolites to identify which isozymes are capable of metabolizing emedastine.

-

-

Chemical Inhibition Assay:

-

Pre-incubate human liver microsomes with a specific CYP inhibitor for a defined period.

-

Initiate the metabolic reaction by adding emedastine and NADPH.

-

As a control, run parallel incubations without the inhibitor.

-

Terminate the reactions and analyze for metabolite formation.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

-

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of emedastine and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

General LC-MS/MS Parameters (to be optimized):

-

Chromatographic Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Positive ion mode is generally effective for emedastine and its metabolites.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for emedastine and each metabolite need to be determined.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Caption: Experimental workflow for in vitro metabolism studies of emedastine.

References

Emedastine Difumarate: A Technical Guide to its Histamine H1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emedastine (B1214569) difumarate is a potent and highly selective histamine (B1213489) H1 receptor antagonist. This technical guide provides an in-depth analysis of its receptor binding profile and functional activity, with a focus on its selectivity for the H1 receptor. Detailed methodologies for key experimental assays are provided, along with a summary of quantitative data and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antihistaminic compounds.

Introduction

Emedastine difumarate is a second-generation antihistamine that effectively alleviates the symptoms of allergic conjunctivitis by blocking the action of histamine at the H1 receptor.[1] Its clinical efficacy is underpinned by its high affinity and remarkable selectivity for the histamine H1 receptor over other histamine receptor subtypes (H2 and H3) and other unrelated receptors.[1][2] This selectivity profile minimizes the potential for off-target effects, contributing to a favorable safety profile. This guide delves into the core pharmacological characteristics of emedastine difumarate, presenting the quantitative data that substantiates its H1 receptor selectivity and providing detailed protocols for the assays used to determine these properties.

Receptor Binding Affinity and Selectivity

The selectivity of emedastine for the histamine H1 receptor has been demonstrated through in vitro radioligand binding assays. These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Receptor Binding Affinity of Emedastine

| Receptor | Radioligand | Tissue/Cell Preparation | Emedastine Kᵢ (nM) | Reference |

| Histamine H1 | [³H]pyrilamine | Rodent Brain | 1.3 ± 0.1 | [2] |

| Histamine H2 | [³H]tiotidine | Rodent Brain | 49,067 ± 11,113 | [2] |

| Histamine H3 | [³H]N-methyl histamine | Rodent Brain | 12,430 ± 1,282 | [2] |

The data clearly illustrates the high selectivity of emedastine for the H1 receptor, with its affinity being several thousand-fold greater than for the H2 and H3 receptors. Emedastine also shows negligible effects on adrenergic, dopaminergic, and serotonin (B10506) receptors.[1][3]

Functional Antagonist Activity

The antagonist activity of emedastine at the H1 receptor has been confirmed through functional assays that measure the inhibition of histamine-induced cellular responses. One such key response is the activation of the phosphoinositide signaling pathway.

Table 2: Functional Activity of Emedastine

| Assay | Cell Line | Measured Parameter | Emedastine IC₅₀ (nM) | Reference |

| Histamine-Induced Phosphoinositide Turnover | Human Trabecular Meshwork Cells | Inositol (B14025) Phosphate Accumulation | 1.44 ± 0.3 | [2] |

The IC50 value, which represents the concentration of an antagonist required to inhibit 50% of the maximal agonist response, further confirms the high potency of emedastine as an H1 receptor antagonist.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Upon binding of histamine, the receptor undergoes a conformational change, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability.

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Selectivity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of emedastine for the histamine H1 receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from tissues (e.g., rodent brain) or cultured cells expressing the histamine H1 receptor. Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add membrane preparation, [³H]pyrilamine (a selective H1 antagonist radioligand) at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Add membrane preparation, [³H]pyrilamine, and a high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin) to saturate the H1 receptors.

-

Competition Binding: Add membrane preparation, [³H]pyrilamine, and serial dilutions of emedastine.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of emedastine to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Phosphoinositide Turnover Assay

This functional assay measures the ability of emedastine to antagonize histamine-induced increases in intracellular inositol phosphates, a downstream product of H1 receptor activation.

Methodology:

-

Cell Culture and Labeling: Culture a suitable cell line (e.g., human trabecular meshwork cells) to near confluency. Label the cells by incubating them overnight with [³H]myo-inositol in an inositol-free medium.

-

Pre-incubation: Wash the labeled cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Treatment: Add serial dilutions of emedastine to the cells and incubate for a short period. Then, stimulate the cells with a fixed concentration of histamine (typically the EC80). Include control wells with no drug, histamine only, and emedastine only.

-

Extraction: Terminate the reaction by adding a suitable acid (e.g., trichloroacetic acid).

-

Separation of Inositol Phosphates: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]inositol phosphates in each sample using liquid scintillation counting.

-

Data Analysis:

-

Normalize the data to the response induced by histamine alone.

-

Plot the percentage of inhibition against the log concentration of emedastine.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vitro Conjunctival Vascular Permeability Assay

This assay assesses the functional consequence of H1 receptor antagonism by measuring the inhibition of histamine-induced hyperpermeability in a model of the conjunctival epithelium.

Methodology:

-

Cell Culture: Culture human conjunctival epithelial cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with tight junctions is formed.

-

Treatment: Pre-treat the apical side of the cell monolayers with various concentrations of emedastine or vehicle control.

-

Histamine Challenge: Add histamine to the apical chamber to induce an increase in permeability.

-

Permeability Measurement: Add a fluorescent tracer molecule (e.g., FITC-dextran) to the apical chamber. At various time points, collect samples from the basolateral chamber.

-

Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for each condition.

-

Compare the Papp values of the emedastine-treated groups to the histamine-only control group to determine the extent of inhibition.

-

Conclusion

The comprehensive data presented in this technical guide unequivocally establishes emedastine difumarate as a highly potent and selective histamine H1 receptor antagonist. Its exceptional affinity for the H1 receptor, coupled with its negligible interaction with other histamine receptor subtypes and unrelated receptors, provides a strong pharmacological basis for its clinical efficacy and favorable safety profile in the treatment of allergic conjunctivitis. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of emedastine and other novel antihistaminic compounds.

References

Preclinical Safety Profile of Emedastine Difumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety data for emedastine (B1214569) difumarate, a selective histamine (B1213489) H1 receptor antagonist. The information is compiled from publicly available regulatory documents and scientific literature to support research and drug development activities.

Executive Summary

Emedastine difumarate exhibits a favorable preclinical safety profile. Extensive testing in various animal models has demonstrated no evidence of carcinogenicity, mutagenicity, or significant reproductive or developmental toxicity at doses substantially higher than the maximum recommended human ocular dose. The primary pharmacological effect of emedastine is potent and selective antagonism of the H1 histamine receptor, with minimal activity at other receptors, contributing to its clean safety profile.

General Toxicology

Acute Toxicity

Emedastine difumarate has demonstrated low acute toxicity in multiple animal species.

Table 1: Acute Toxicity of Emedastine Difumarate

| Species | Route of Administration | Key Findings | Reference |

| Various | Various | Low acute toxicity demonstrated. | [1] |

Experimental Protocols:

Detailed protocols for the acute toxicity studies are not publicly available. These studies typically involve the administration of single, high doses of the test substance to animals (e.g., rats, mice) to determine the median lethal dose (LD50) and identify potential target organs for toxicity.[1]

Repeat-Dose Toxicity

Repeat-dose toxicity studies have been conducted via the topical ocular route in rabbits.

Table 2: Repeat-Dose Ocular Toxicity of Emedastine Difumarate

| Species | Duration | Dose Levels | Key Findings | Reference |

| Rabbits | 3 months | Not specified | No clinically significant local or systemic effects observed. | [1] |

Experimental Protocols:

Specific details of the repeat-dose ocular toxicity study protocols are not fully available. Generally, such studies involve the daily administration of the test substance to the eyes of the animals for a specified duration.[1] Key parameters evaluated would include:

-

Ocular Examinations: Slit-lamp biomicroscopy and indirect ophthalmoscopy to assess for irritation, inflammation, and other abnormalities.

-

Systemic Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

-

Pathology: Gross necropsy and histopathological examination of ocular tissues and major organs.

Carcinogenicity

Long-term carcinogenicity studies in mice and rats have shown no evidence of a carcinogenic potential for emedastine difumarate.

Table 3: Carcinogenicity of Emedastine Difumarate

| Species | Duration | Dosing Regimen | Key Findings | Reference |

| Mice | Lifetime | Dietary doses >80,000 times the maximum recommended ocular human use level | No carcinogenicity effects demonstrated. | [2] |

| Rats | Lifetime | Dietary doses >26,000 times the maximum recommended ocular human use level | No carcinogenicity effects demonstrated. | [2] |

Experimental Protocols:

The specific protocols for the carcinogenicity studies are not detailed in the available documents. Standard carcinogenicity bioassays involve the chronic administration of the test substance to rodents for the majority of their lifespan (typically 2 years for rats and 18-24 months for mice).[3] Key aspects of the protocol would include:

-

Animal Model: Typically, strains of rats and mice with known tumor incidence are used.

-

Dose Selection: Doses are selected based on prior chronic toxicity studies to establish a maximum tolerated dose (MTD).

-

Administration: The test substance is administered in the diet, drinking water, or by gavage.[3]

-

Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues from all animals.[3]

Genotoxicity

Emedastine difumarate was found to be non-mutagenic in a comprehensive battery of in vitro and in vivo genotoxicity assays.[2]

Table 4: Genotoxicity of Emedastine Difumarate

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| In vitro Bacterial Reverse Mutation | S. typhimurium, E. coli | With and without | Non-mutagenic | [2] |

| In vitro Mammalian Chromosome Aberration | Not specified | Not specified | Non-clastogenic | [2] |

| In vitro Mammalian Forward Mutation | Not specified | Not specified | Non-mutagenic | [2] |

| In vitro Mammalian DNA Repair Synthesis | Not specified | Not specified | No DNA damage | [2] |

| In vivo Mammalian Sister Chromatid Exchange | Not specified | N/A | No induction | [2] |

| In vivo Mouse Micronucleus | Mouse bone marrow | N/A | Non-clastogenic | [2] |

Experimental Protocols:

While the specific protocols for the genotoxicity studies on emedastine difumarate are not available, the following are generalized methodologies for the types of assays conducted.

-

Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. The assay is performed with and without a mammalian metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.[4][5][6][7][8]

-

In Vitro Mammalian Chromosome Aberration Test: This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

In Vivo Mouse Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of mice. Animals are administered the test substance, and bone marrow is examined for the presence of micronuclei in polychromatic erythrocytes.[9][10][11]

Reproductive and Developmental Toxicity

Emedastine difumarate has been evaluated for its effects on fertility, and pre- and post-natal development in rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of Emedastine Difumarate

| Study Type | Species | Dose Levels (relative to human ocular dose) | Key Findings | Reference |

| Fertility and Early Embryonic Development | Rats | Up to 15,000 times | No evidence of impaired fertility or reproductive capacity. | [2] |

| Teratology | Rats | Up to 15,000 times | Not teratogenic. | [2] |

| Teratology | Rabbits | Up to 15,000 times | Not teratogenic. | [2] |

| Peri- and Post-natal Development | Rats | Up to 15,000 times | No effects on peri/post-natal development. | [2] |

| Teratology | Rats | 140 mg/kg/day | Foetotoxic effects observed (not teratogenic). | [2] |

| Teratology | Rats | 40 mg/kg/day | No effects observed. | [2] |

Experimental Protocols:

Detailed protocols for the reproductive and developmental toxicity studies of emedastine difumarate are not publicly available. The general study designs are as follows:

-

Fertility and Early Embryonic Development (Segment I): Male and female rats are treated with the test substance prior to and during mating, and for females, through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.[12]

-

Embryo-Fetal Development (Teratology; Segment II): Pregnant animals (rats and rabbits) are treated with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[13]

-

Pre- and Post-natal Development (Segment III): Pregnant rats are treated from implantation through lactation. The effects on the dams and the growth, development, and reproductive function of the offspring are evaluated.[12]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For emedastine difumarate, these studies have indicated a lack of effect on adrenergic, dopaminergic, and serotonin (B10506) receptors.[14]

Experimental Protocols:

Specific safety pharmacology study protocols for emedastine difumarate are not available. A standard core battery of safety pharmacology studies typically includes:

-

Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-rodent species (e.g., dog).[15][16][17]

-

Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological effects.[17]

-

Respiratory System: Evaluation of respiratory rate and function in a conscious rodent or non-rodent species.[17][18][19]

Mechanism of Action and Signaling Pathway

Emedastine is a potent and highly selective antagonist of the histamine H1 receptor. Its therapeutic effect in allergic conjunctivitis is mediated by blocking the binding of histamine to H1 receptors on conjunctival epithelial and vascular endothelial cells. This action prevents the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, including itching, vasodilation (redness), and increased vascular permeability (swelling).[14]

Caption: Mechanism of action of emedastine difumarate in allergic conjunctivitis.

Experimental Workflows

The preclinical safety evaluation of a new chemical entity like emedastine difumarate follows a structured workflow to assess its toxicological profile before human clinical trials.

Caption: Generalized workflow for preclinical toxicology testing.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. bulldog-bio.com [bulldog-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]

- 7. The bacterial reverse mutation test | RE-Place [re-place.be]

- 8. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 13. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 14. Preclinical efficacy of emedastine, a potent, selective histamine H1 antagonist for topical ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 16. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. altasciences.com [altasciences.com]

- 18. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Topical Emedastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamic properties of topical emedastine (B1214569), a second-generation antihistamine indicated for the temporary relief of the signs and symptoms of allergic conjunctivitis.[1][2][3] This document details its mechanism of action, receptor binding affinity, and preclinical and clinical efficacy, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

Emedastine is a potent and highly selective histamine (B1213489) H1 receptor antagonist.[1][2][4][5][6][7] Its therapeutic effect is primarily achieved by competitively and reversibly binding to H1 receptors on conjunctival epithelial cells, vascular endothelial cells, and nerve endings.[8][9] This action prevents histamine, released from mast cells during an allergic reaction, from binding to its receptor and initiating the downstream signaling cascade that leads to the classic symptoms of allergic conjunctivitis: itching, redness (hyperemia), chemosis (swelling), and tearing.[8]

Beyond direct H1 receptor blockade, evidence suggests emedastine may possess additional anti-allergic properties. It has been shown to inhibit the histamine-induced secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), from human conjunctival epithelial cells in a dose-dependent manner.[10] Furthermore, some studies indicate that emedastine may interfere with the late-phase allergic reaction by inhibiting eosinophil migration and modulating T-cell differentiation.[11] Emedastine appears to have negligible effects on adrenergic, dopaminergic, and serotonin (B10506) receptors, highlighting its specificity.[1][2][4][7][12]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, increased vascular permeability, and nerve stimulation, manifesting as the symptoms of an allergic reaction. Emedastine, by blocking the initial histamine binding, prevents the initiation of this entire pathway.

Caption: Emedastine blocks histamine binding to the H1 receptor, preventing downstream signaling.

Receptor Binding Affinity

In vitro receptor binding studies have demonstrated emedastine's high affinity and selectivity for the histamine H1 receptor. Its affinity for the H1 receptor is significantly greater than for H2 and H3 receptors, underscoring its targeted mechanism of action.[1][2][5][6][7]

| Receptor Subtype | Dissociation Constant (Ki) [nM] | Reference |

| Histamine H1 | 1.3 | [1][2][5][6][7] |

| Histamine H2 | 49,067 | [1][2][5][6][7] |

| Histamine H3 | 12,430 | [1][2][5][6][7] |

| Selectivity Ratios | ||

| H2:H1 | ~37,744 | [5] |

| H3:H1 | ~9,562 | [5] |

Table 1: Emedastine Receptor Binding Affinity

Experimental Protocol: Radioligand Binding Assay

The receptor binding affinities of emedastine are typically determined using radioligand binding assays with rodent brain tissue. A generalized protocol is as follows:

-

Tissue Preparation: Rodent brain tissue (e.g., guinea pig cerebellum for H1, cerebral cortex for H2, and striatum for H3) is homogenized in an appropriate buffer.

-

Incubation: The tissue homogenate is incubated with a specific radiolabeled ligand for each receptor subtype ([³H]pyrilamine for H1, [³H]tiotidine for H2, and [³H]N-methyl histamine for H3) and varying concentrations of emedastine.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of emedastine that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro and In Vivo Pharmacodynamics

The antihistaminic activity of emedastine has been confirmed in various preclinical models.

In Vitro Studies

In vitro studies have shown that emedastine can inhibit histamine-induced phosphoinositide turnover in human trabecular meshwork cells with a potency (IC50 = 1.44 ± 0.3 nM) that correlates well with its H1 receptor binding affinity.[5] Additionally, emedastine has been observed to inhibit the release of histamine from mast cells and suppress the migration of eosinophils, key cells in the late-phase allergic response.[11]

Preclinical In Vivo Studies

Topical ocular administration of emedastine has been shown to produce a concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva of animal models.[2][4][6][7][13] In a passive conjunctival anaphylaxis model in guinea pigs, emedastine demonstrated significant inhibition of the allergic response.[13]

| Animal Model | Endpoint | ED50 (% w/v) | Time Post-Dosing | Reference |

| Guinea Pig (Histamine-Induced Vascular Permeability) | Inhibition of vascular permeability | 0.000035% | 30 minutes | [13] |

| 0.0029% | 2 hours | [13] | ||

| 0.019% | 4 hours | [13] | ||

| Guinea Pig (Passive Conjunctival Anaphylaxis) | Inhibition of allergic response | 0.00022% | 30 minutes | [13] |

Table 2: Preclinical In Vivo Efficacy of Topical Emedastine

Experimental Protocol: Guinea Pig Model of Allergic Conjunctivitis

A common animal model to assess the efficacy of anti-allergic eye drops is the guinea pig model of passive conjunctival anaphylaxis.[13][14]

-

Sensitization: Male guinea pigs are passively sensitized via an intraperitoneal injection of anti-ovalbumin serum.

-

Treatment: After a sensitization period (e.g., 18-24 hours), animals are treated with topical emedastine ophthalmic solution in one eye and a vehicle control in the contralateral eye.

-

Allergen Challenge: Following a predetermined interval after treatment (e.g., 30 minutes), both eyes are challenged with a topical application of ovalbumin.

-

Evaluation: The allergic reaction is assessed by evaluating clinical signs such as redness, chemosis, and discharge.[15] A quantitative assessment of vascular permeability can be performed by intravenous injection of Evans blue dye, followed by spectrophotometric analysis of dye extravasation in the conjunctival tissue.[15][16]

Caption: Workflow for evaluating emedastine in a guinea pig model of allergic conjunctivitis.

Clinical Pharmacodynamics

The clinical efficacy of topical emedastine 0.05% ophthalmic solution has been established in numerous clinical trials, including studies utilizing the conjunctival allergen challenge (CAC) model and environmental studies.

Conjunctival Allergen Challenge (CAC) Studies

The CAC model is a standardized method to evaluate the efficacy and duration of action of anti-allergic medications. In this model, a known allergen is instilled into the eyes of allergic subjects, and the resulting signs and symptoms are graded.

Studies using the CAC model have shown that emedastine 0.05% is significantly more effective than placebo in reducing ocular itching and redness.[17] When compared to another topical antihistamine, levocabastine (B1674950) 0.05%, emedastine was found to be statistically superior in reducing ocular itching at both 10 minutes and 2 hours post-instillation.[17]

Environmental Clinical Trials

In longer-term environmental studies, patients with seasonal allergic conjunctivitis treated with emedastine 0.05% twice daily for up to six weeks experienced significant relief from signs and symptoms such as itching, redness, chemosis, and eyelid swelling.[1][18] One multicenter, randomized, double-masked study found that after 7 days of treatment, emedastine was statistically superior to levocabastine in alleviating the signs and symptoms of allergic conjunctivitis.[18]

| Study Design | Comparator | Primary Efficacy Variables | Key Findings | Reference |

| Prospective, multicenter, randomized, double-masked (6 weeks) | Levocabastine 0.05% | Ocular redness, itching | Emedastine was statistically superior to levocabastine in preventing and alleviating signs and symptoms after 7 days of use. | [18] |

| Conjunctival Allergen Challenge (CAC) | Levocabastine 0.05% | Ocular itching, redness | Emedastine was significantly more effective than levocabastine in reducing ocular itching at 10 minutes and 2 hours post-challenge. | [17] |

| Conjunctival Allergen Challenge (CAC) | Loratadine (B1675096) 10mg (oral) | Itching, conjunctival hyperemia | Emedastine was more efficacious than loratadine for reducing itching and redness. | [19] |

Table 3: Summary of Key Clinical Efficacy Studies for Topical Emedastine

Experimental Protocol: Conjunctival Allergen Challenge (CAC)

The CAC model is a cornerstone for the clinical evaluation of topical anti-allergic drugs.

-

Subject Screening (Visit 1): Subjects with a history of allergic conjunctivitis undergo a titration of allergen concentration to determine the dose that elicits a positive allergic reaction (defined by specific scores for itching and redness).

-

Confirmation (Visit 2): The determined allergen dose is confirmed to reliably induce an allergic reaction.

-

Treatment and Challenge (Visit 3): Subjects are randomized to receive the investigational drug (e.g., emedastine), placebo, or a comparator in a double-masked fashion. After a specified time (e.g., 1 hour), the subject is challenged in both eyes with the predetermined allergen dose.[19]

-

Efficacy Assessment: Allergic signs (redness, chemosis, lid swelling) and symptoms (itching) are graded by the investigator and the subject, respectively, at multiple time points post-challenge (e.g., 3, 5, 10, and 20 minutes) using standardized scales.[17][19]

Caption: Clinical workflow for the Conjunctival Allergen Challenge (CAC) model.

Conclusion

Topical emedastine is a well-characterized pharmacodynamic agent. Its primary mechanism of action is potent and highly selective H1 receptor antagonism, which has been quantified through receptor binding assays and demonstrated in a variety of in vitro and in vivo models. Clinical trials, particularly those employing the robust conjunctival allergen challenge model, have consistently confirmed its efficacy in alleviating the key signs and symptoms of allergic conjunctivitis. This comprehensive pharmacodynamic profile supports its role as an effective therapeutic option for the management of ocular allergic disease.

References

- 1. Emedastine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Emedastine Difumarate | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Emadine (Emedastine Difumarate Ophthalmic Solution ): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. What is the mechanism of Emedastine Difumarate? [synapse.patsnap.com]

- 9. Emedastine | Histamine Receptor | TargetMol [targetmol.com]

- 10. clinician.com [clinician.com]

- 11. benchchem.com [benchchem.com]

- 12. Emedastine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Preclinical efficacy of emedastine, a potent, selective histamine H1 antagonist for topical ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative study of commercially available antihistaminic drops in an animal model of early phase allergic conjunctivitis | Semantic Scholar [semanticscholar.org]

- 17. Emedastine ophthalmic solution 0.05% versus levocabastine ophthalmic suspension 0.05% in the treatment of allergic conjunctivitis using the conjunctival allergen challenge model [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical evaluation of twice-daily emedastine 0.05% eye drops (this compound eye drops) versus levocabastine 0.05% eye drops in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A randomized, double-blind, placebo-controlled comparison of emedastine 0.05% ophthalmic solution with loratadine 10 mg and their combination in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]

Emedastine Difumarate: A Technical Whitepaper on Tissue-Specific Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emedastine (B1214569) difumarate, a potent and selective histamine (B1213489) H1 receptor antagonist, is a well-established therapeutic agent for allergic conjunctivitis. Beyond its immediate anti-allergic effects, emerging evidence points towards significant tissue-specific actions, particularly in the modulation of tissue remodeling processes. This technical guide provides an in-depth analysis of these tissue-specific effects, with a core focus on its differential impact on dermal and nasal mucosa fibroblasts. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Emedastine difumarate functions as a competitive antagonist of the histamine H1 receptor.[1][2][3][4][5][6][7][8] By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of allergic inflammation. This includes the inhibition of histamine-induced increases in vascular permeability and the release of pro-inflammatory cytokines.[5][8]

Tissue-Specific Effects on Collagen Synthesis

A significant finding in the study of emedastine difumarate is its differential effect on histamine-induced collagen synthesis in fibroblasts from different tissues. In vitro studies have demonstrated that emedastine difumarate is more effective at inhibiting collagen synthesis in dermal fibroblasts compared to nasal mucosa fibroblasts.[1][2][9] This suggests a potential therapeutic role for emedastine in cutaneous fibrotic conditions.

Data Presentation: Inhibition of Histamine-Induced Type 1 Collagen Synthesis

The following table summarizes the quantitative effect of emedastine difumarate on histamine-induced type 1 collagen production in different fibroblast types.

| Cell Type | Treatment | Emedastine Difumarate Concentration | Observation | Reference |

| Dermal Fibroblasts | Histamine (1 pM) | 0.1 µg/mL | Inhibited histamine-induced collagen synthesis to the level of vehicle-treated cells. | [9] |

| Nasal Mucosa Fibroblasts | Histamine (1 pM) | Not specified | Individual differences in the inhibitory effect were observed. | [9] |

Experimental Protocols

In Vitro Inhibition of Histamine-Induced Collagen Synthesis in Fibroblasts

This protocol outlines the methodology to assess the tissue-specific effects of emedastine difumarate on collagen production.

3.1.1. Cell Culture

-

Human dermal and nasal mucosa fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

3.1.2. Histamine and Emedastine Difumarate Treatment

-

Fibroblasts are seeded in 24-well plates and grown to confluence.

-

The culture medium is then replaced with serum-free DMEM for 24 hours.

-

Cells are pre-treated with various concentrations of emedastine difumarate (e.g., 0.01, 0.1, 1 µg/mL) or vehicle control for 1 hour.

-

Following pre-treatment, cells are stimulated with histamine (e.g., 1 pM to 100 µM) for 24-48 hours.

3.1.3. Quantification of Type 1 Collagen

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Culture supernatants are collected.

-

A commercial human pro-collagen type I C-peptide (PIP) ELISA kit is used for quantification, following the manufacturer's instructions.

-

Briefly, standards and samples are added to wells pre-coated with a capture antibody.

-

A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

The addition of a substrate solution results in color development proportional to the amount of PIP, which is measured at 450 nm using a microplate reader.

-

3.1.4. Data Analysis

-

The percentage inhibition of collagen synthesis by emedastine difumarate is calculated relative to the histamine-treated control.

Human Conjunctival Allergen Challenge (CAC) Model

This clinical research model is used to evaluate the efficacy of anti-allergic medications.

3.2.1. Subject Selection

-

Inclusion criteria typically include a history of allergic conjunctivitis, a positive skin prick test to a specific allergen (e.g., grass pollen, cat dander), and a positive response to a conjunctival allergen challenge at screening.[9]

3.2.2. Study Design

-

A randomized, double-masked, placebo-controlled design is often employed.[9]

-

Subjects receive the investigational drug (e.g., emedastine difumarate 0.05% ophthalmic solution) in one eye and a placebo in the contralateral eye.

3.2.3. Procedure

-

Baseline Assessment: Ocular signs and symptoms (e.g., itching, redness, tearing) are assessed and scored.

-

Drug Instillation: A single drop of the masked study medication is instilled in each eye.

-

Allergen Challenge: After a predetermined time (e.g., 15 minutes), a standardized dose of the allergen is instilled into the conjunctival sac of both eyes.

-

Efficacy Evaluation: Ocular signs and symptoms are re-assessed and scored at multiple time points post-challenge (e.g., 3, 5, and 10 minutes).[9]

In Vitro Cytokine Release from Human Conjunctival Epithelial Cells

This assay evaluates the anti-inflammatory effects of emedastine difumarate.

3.3.1. Cell Culture

-

A human conjunctival epithelial cell line (e.g., Wong-Kilbourne) is cultured in an appropriate medium until confluent in 6-well plates.

3.3.2. Treatment

-

Cells are pre-incubated with various concentrations of emedastine difumarate for 30 minutes.

-

Following pre-incubation, the cells are stimulated with histamine (e.g., 30 µM) for 24 hours to induce the release of pro-inflammatory cytokines.

3.3.3. Cytokine Quantification

-

Culture supernatants are collected, and the concentrations of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are quantified using specific ELISA kits.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Histamine H1 Receptor Signaling and Inhibition by Emedastine.

Experimental Workflows

Caption: Workflow for In Vitro Collagen Synthesis Inhibition Assay.

Caption: Workflow for the Human Conjunctival Allergen Challenge Model.

References

- 1. Emedastine difumarate inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emedastine difumarate: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of emedastine difumarate on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. mdpi.com [mdpi.com]